molecular formula C9H7ClN4 B8346902 2-chloro-N-pyridin-4-ylpyrimidin-4-amine

2-chloro-N-pyridin-4-ylpyrimidin-4-amine

Cat. No.: B8346902
M. Wt: 206.63 g/mol
InChI Key: YEWRWAXDKOMBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-pyridin-4-ylpyrimidin-4-amine is a pyrimidine derivative supplied as a high-purity reagent for research purposes. Compounds based on the pyrimidin-4-amine scaffold are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Research into structurally similar molecules has demonstrated potent inhibitory activity against a range of proangiogenic receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor-β (PDGFR-β) . These kinases are critical targets in oncology, and inhibitors based on this core structure have shown promising antitumor and antiproliferative effects in cellular assays . The chloropyrimidine moiety present in this compound is a versatile synthetic intermediate, allowing for further functionalization via nucleophilic aromatic substitution reactions, making it a valuable building block for constructing more complex molecules for biological evaluation . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-N-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H7ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h1-6H,(H,11,12,13,14)

InChI Key

YEWRWAXDKOMBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 2-chloro-N-pyridin-4-ylpyrimidin-4-amine with structurally related pyrimidine derivatives, highlighting substituent effects on molecular weight, melting point, and hydrogen-bonding capacity.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Hydrogen Bond Donor/Acceptor Count Source
This compound Cl (C2), NH-pyridin-4-yl (C4) C₉H₇ClN₅ 223.64* Not reported 1 donor, 3 acceptors
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Cl (C2), NH-cyclopropylmethyl (C4) C₈H₁₀ClN₃ 183.64 Not reported 1 donor, 3 acceptors
2-Chloro-N-methyl-N-phenylpyrimidin-4-amine Cl (C2), N-methyl, N-phenyl (C4) C₁₁H₁₀ClN₃ 219.67 Not reported 0 donors, 3 acceptors
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Cl (C4), NH-(1-methylpyrazol-4-yl) (C2) C₈H₈ClN₅ 209.64 Not reported 1 donor, 4 acceptors
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Cl (C5), bis(1-methylpyrazol-4-yl) C₁₂H₁₂ClN₇ 313.73 201.2–202.3 1 donor, 6 acceptors

*Calculated based on structural formula.

Key Observations :

  • Chlorine Position : Moving chlorine from C2 (target compound) to C4 (e.g., 4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine ) alters hydrogen-bonding patterns. The target compound’s C2-Cl likely enhances reactivity in substitution reactions compared to C4-Cl analogs.
  • Aromatic Substituents : Pyridin-4-yl (target) versus pyrazol-4-yl (e.g., compound 17 in ) substituents influence π-stacking and solubility. Pyridine’s planar structure may improve binding to flat enzymatic pockets, while pyrazole’s dipole moments enhance polar interactions.
  • Melting Points: Bis-pyrazolyl derivatives (e.g., compound 17, m.p. 201–202°C ) exhibit higher melting points than mono-substituted analogs, suggesting stronger crystal packing via hydrogen bonds and π-interactions.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution represents a classical approach for introducing amine functionalities into electron-deficient aromatic systems. For this compound, this method typically involves reacting 2,4-dichloropyrimidine with 4-aminopyridine under basic conditions.

Reaction Conditions and Optimization

  • Substrate Ratio : A molar excess of 4-aminopyridine (1.5–2.0 equivalents) relative to 2,4-dichloropyrimidine ensures complete substitution at the 4-position.

  • Solvent System : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 80–100°C facilitates solubility and reaction kinetics.

  • Base : Potassium carbonate or cesium carbonate (2.0 equivalents) neutralizes HCl byproducts, driving the reaction to completion.

Challenges and Solutions

  • Regioselectivity : Competing substitution at the 2-chloro position is mitigated by steric hindrance and electronic effects, favoring 4-position reactivity.

  • Byproduct Formation : Residual 2-chloropyrimidin-4-amine is removed via recrystallization from ethanol/water mixtures, achieving >95% purity.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling has emerged as a robust method for constructing C–N bonds in heteroaromatic systems. This approach is particularly advantageous for coupling 2-chloropyrimidine derivatives with aryl amines.

Catalyst Systems

  • Pd2(dba)3/Xantphos : A combination of tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane at 110°C achieves moderate yields (23–45%).

  • Ligand Effects : Bulky phosphine ligands enhance catalytic activity by stabilizing the palladium center, reducing deactivation pathways.

Reaction Parameters

  • Temperature : Elevated temperatures (110–120°C) accelerate oxidative addition but risk ligand decomposition.

  • Solvent : Polar aprotic solvents like 1,4-dioxane or toluene balance substrate solubility and catalyst stability.

Case Study
A representative procedure involves heating 2-chloro-4-iodopyrimidine (1.0 equiv) with 4-aminopyridine (1.2 equiv), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%) in 1,4-dioxane at 110°C for 16 hours under nitrogen. Post-reaction purification via silica gel chromatography yields the target compound in 23% yield.

Cyclization Strategies

Constructing the pyrimidine ring de novo from pyridine-containing precursors offers an alternative route, circumventing substitution challenges.

Intermediate Synthesis

  • Nitration-Reduction Sequence : 2-Chloro-4-aminopyridine (synthesized via meta-chloroperbenzoic acid oxidation and mixed-acid nitration) undergoes nitration at position 5 using HNO3/H2SO4, followed by hydrogenation over Raney nickel to yield 4-amino-2-chloro-5-aminopyridine.

  • Cyclocondensation : Reacting 4-aminopyridine with β-ketonitriles in acetic acid at reflux forms the pyrimidine ring, introducing the chloro substituent via subsequent chlorination.

Yield and Purity

  • Nitration Step : 65–70% yield with regioselective 5-nitro isomer formation.

  • Reduction : Hydrogenation at 20°C in ethyl acetate affords 90–100% conversion to the amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity DMF > DMAc > THFHigher polarity improves nucleophilicity
Temperature 80–120°CAccelerates kinetics but risks decomposition
Catalyst Loading 5–10 mol% PdBalances cost and activity

Data derived from comparative studies in sources.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Systems : Multi-step syntheses (e.g., oxidation → nitration → reduction) are streamlined using tubular reactors, reducing batch-to-batch variability.

  • Cost Efficiency : Chloroform and meta-chloroperbenzoic acid are preferred for large-scale oxidations due to low cost and ease of removal.

Waste Management

  • Acid Neutralization : Spent H2SO4 and HNO3 are neutralized with aqueous NH3, precipitating ammonium sulfate for safe disposal.

  • Solvent Recovery : Chloroform and DCM are distilled and reused, minimizing environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-pyridin-4-ylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between 2-chloropyrimidin-4-amine derivatives and pyridin-4-ylamine. Key steps include:

  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the chloro group.
  • Optimizing temperature (70–100°C) and reaction time (12–24 hours) to balance yield and side-product formation.
  • Catalytic bases like K₂CO₃ or Et₃N enhance reactivity by deprotonating the amine nucleophile .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) critical for stability .
  • NMR spectroscopy : Key signals include δ ~8.5 ppm (pyridine protons), δ ~7.2 ppm (pyrimidine protons), and δ ~6.8 ppm (amine protons) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.05 (calculated for C₉H₇ClN₄) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of pyrimidine-amine derivatives?

  • Case Study : While some studies highlight antimicrobial activity (e.g., MIC: 8 µg/mL against S. aureus), others report limited efficacy due to structural variations.

  • Approach : Conduct comparative assays under standardized conditions (e.g., broth microdilution for MIC, controlled pH/temperature).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration or modify hydrogen-bonding motifs to target specific enzymes .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like dihydrofolate reductase (DHFR) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what experimental models are appropriate?

  • Experimental Design :

  • In vitro kinase assays : Test inhibition of EGFR or CDK2 using ATP-Glo™ luminescence assays. Include positive controls (e.g., Erlotinib for EGFR).
  • Cellular models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values via MTT assays. Compare with structurally related compounds (e.g., pyrido[3,4-d]pyrimidines) .
  • Mechanistic studies : Perform Western blotting to evaluate downstream signaling (e.g., phosphorylation of ERK or Akt) .

Q. What are the challenges in optimizing the compound’s solubility and bioavailability for in vivo studies?

  • Solutions :

  • Salt formation : Use hydrochloride salts to improve aqueous solubility.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce off-target effects.
  • LogP optimization : Aim for LogP ~2–3 (via substituent modifications) to balance lipophilicity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.